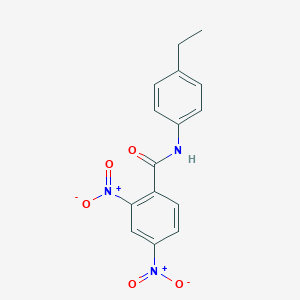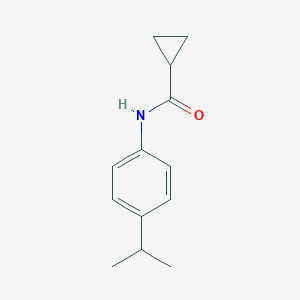![molecular formula C17H19NO3 B336654 3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B336654.png)
3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C17H19NO3. It is a derivative of benzamide, characterized by the presence of two methoxy groups at the 3 and 4 positions of the benzene ring, and a 4-methylbenzyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the 4-methylbenzyl group.
N-(4-methylbenzyl)benzamide: Lacks the methoxy groups.
3,4-dimethoxy-N-methylbenzamide: Contains a methyl group instead of the 4-methylbenzyl group.
Uniqueness
3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzamide is unique due to the presence of both methoxy groups and the 4-methylbenzyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO3/c1-12-4-6-13(7-5-12)11-18-17(19)14-8-9-15(20-2)16(10-14)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
QKZQZHGWWTWGSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-(4-methyl-1-piperazinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B336591.png)

![5-bromo-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]furan-2-carbohydrazide](/img/structure/B336596.png)
![3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B336599.png)
